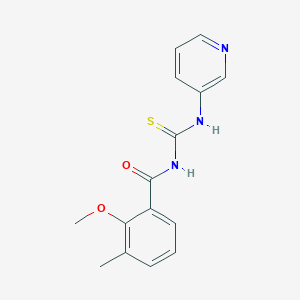![molecular formula C27H23N3O5 B283712 3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B283712.png)
3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrazoles, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.
作用機序
The mechanism of action of 3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is not fully understood. However, it has been proposed that the compound exerts its biological activity by interacting with specific molecular targets in cells. For example, it has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which plays a role in cell growth and proliferation.
Biochemical and Physiological Effects:
3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has been found to have a number of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins. It has also been found to inhibit the production of pro-inflammatory cytokines by reducing the activation of the NF-κB signaling pathway. In addition, it has been shown to inhibit viral replication by interfering with the viral life cycle.
実験室実験の利点と制限
One of the advantages of using 3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione in lab experiments is its broad range of biological activities. This makes it a useful compound for studying various cellular processes and molecular targets. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research on 3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione. One direction is to further investigate its anti-cancer activity and explore its potential as a therapeutic agent for cancer treatment. Another direction is to study its anti-inflammatory and anti-viral activities in more detail, with the goal of developing new treatments for inflammatory and viral diseases. Additionally, future research could focus on improving the synthesis method and optimizing the compound's properties for use in various experimental settings.
合成法
The synthesis of 3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione involves the reaction of 1-(2-methoxyphenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one with hydrazine hydrate and benzoyl chloride in the presence of a base. The reaction proceeds through the formation of a pyrazoline intermediate, which is then cyclized to form the pyrrolopyrazole product. The yield of the product can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
科学的研究の応用
3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. In addition, it has been found to have anti-viral activity against the hepatitis C virus by inhibiting viral replication.
特性
分子式 |
C27H23N3O5 |
|---|---|
分子量 |
469.5 g/mol |
IUPAC名 |
3-benzoyl-5-(4-ethoxyphenyl)-1-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6-dione |
InChI |
InChI=1S/C27H23N3O5/c1-3-35-19-15-13-18(14-16-19)29-26(32)22-23(25(31)17-9-5-4-6-10-17)28-30(24(22)27(29)33)20-11-7-8-12-21(20)34-2/h4-16,22,24H,3H2,1-2H3 |
InChIキー |
IQJNBQQCXJXSGV-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5OC |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=C3C(=O)C4=CC=CC=C4)C5=CC=CC=C5OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-[[(Z)-[5-cyano-4-methyl-2,6-dioxo-1-(2-phenylethyl)pyridin-3-ylidene]methyl]carbamoylamino]-3-methoxyphenyl] thiocyanate](/img/structure/B283629.png)

![4-[3-Ethoxy-4-(2-thienylmethoxy)benzylidene]-1-[3-(trifluoromethyl)phenyl]-3,5-pyrazolidinedione](/img/structure/B283631.png)
![2-chloro-5-[[(Z)-[1-(4-chloro-3-methoxyphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]benzoic acid](/img/structure/B283635.png)
![(4Z)-2-(4-chloro-3-methoxyphenyl)-4-[(3,4-dichloroanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283636.png)
![(4Z)-2-(4-bromo-2-methylphenyl)-4-[(3-chloro-4-methylanilino)methylidene]-5-methylpyrazol-3-one](/img/structure/B283639.png)
![methyl 5-[[(Z)-[1-(4-bromo-2,3-dimethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]amino]-2-chlorobenzoate](/img/structure/B283643.png)
![propan-2-yl 3-[[(5E)-5-[[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283644.png)
![propyl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283645.png)
![propan-2-yl 3-[[(5E)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B283646.png)
![N-phenyl-N'-{2-[(5-phenyl-2,4-pentadiynyl)amino]phenyl}urea](/img/structure/B283647.png)


![N-[(4-iodo-2-methylphenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B283656.png)